molecular formula C23H23N3O4 B1207735 6-Gpaaq CAS No. 80115-54-4

6-Gpaaq

Cat. No. B1207735
CAS RN: 80115-54-4
M. Wt: 405.4 g/mol
InChI Key: MSXUQDFLWOHEIZ-FQEVSTJZSA-N
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Description

6-Gpaaq is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a fluorescent probe that is used to detect and measure the levels of certain molecules in biological systems. The compound has gained significant attention due to its unique properties and potential applications in various fields of research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 6-Gpaaq can be achieved through a multi-step process involving the reaction of various starting materials.

Starting Materials
4-nitrophenol, 2,6-dimethylaniline, sodium hydroxide, acetic anhydride, glacial acetic acid, triethylamine, di-tert-butyl dicarbonate, N,N-dimethylformamide, thionyl chloride, ammonium hydroxide, sodium bicarbonate, acetonitrile, 6-aminocaproic acid, N-hydroxysuccinimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide

Reaction
4-nitrophenol is reacted with 2,6-dimethylaniline in the presence of sodium hydroxide to form 4-nitro-2,6-dimethylaniline., 4-nitro-2,6-dimethylaniline is then reacted with acetic anhydride and glacial acetic acid in the presence of triethylamine to form 4-acetamido-2,6-dimethylaniline., The resulting compound is then protected by reacting it with di-tert-butyl dicarbonate in the presence of N,N-dimethylformamide to form 4-(tert-butoxycarbonylamino)-2,6-dimethylaniline., The protected compound is then reacted with thionyl chloride to form 4-chloro-2,6-dimethylaniline., 6-aminocaproic acid is then activated by reacting it with N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in the presence of acetonitrile to form N-hydroxysuccinimide ester of 6-aminocaproic acid., The resulting ester is then reacted with 4-chloro-2,6-dimethylaniline in the presence of triethylamine to form 6-(4-(tert-butoxycarbonylamino)-2,6-dimethylphenylamino)hexanoic acid., The final step involves deprotecting the tert-butoxycarbonyl group by reacting the compound with ammonium hydroxide to form 6-Gpaaq.

Mechanism Of Action

The mechanism of action of 6-Gpaaq involves the binding of the compound to the target molecule, which results in a change in its fluorescence properties. The compound undergoes a change in its fluorescence intensity or wavelength upon binding to the target molecule, which allows for its detection and measurement.

Biochemical And Physiological Effects

6-Gpaaq has been shown to have minimal biochemical and physiological effects on biological systems. It is non-toxic and does not interfere with the normal functioning of cells or tissues. The compound is also stable and has a long shelf life, which makes it an ideal tool for scientific research.

Advantages And Limitations For Lab Experiments

The advantages of using 6-Gpaaq in lab experiments include its high sensitivity, specificity, and selectivity for detecting and measuring target molecules. The compound is also easy to use and has a low background signal, which makes it an ideal tool for fluorescence imaging and protein labeling. However, the limitations of using 6-Gpaaq include its high cost and the need for specialized equipment for its detection and measurement.

Future Directions

There are several future directions for the use of 6-Gpaaq in scientific research. One potential application is in the development of new diagnostic tools for detecting and monitoring diseases such as cancer and Alzheimer's disease. The compound could also be used to study the role of certain molecules in biological systems and to develop new drugs for treating various diseases. Additionally, the development of new synthesis methods and modifications of the compound could lead to the development of more efficient and specific probes for scientific research.

Scientific Research Applications

6-Gpaaq has been used in various scientific research applications such as fluorescence imaging, protein labeling, and cellular imaging. The compound is used as a fluorescent probe to detect and measure the levels of certain molecules such as calcium ions, zinc ions, and hydrogen peroxide in biological systems. It has also been used to label proteins and visualize their localization in cells.

properties

IUPAC Name

5-oxo-5-[[(2S)-1-oxo-3-phenyl-1-(quinolin-6-ylamino)propan-2-yl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c27-21(9-4-10-22(28)29)26-20(14-16-6-2-1-3-7-16)23(30)25-18-11-12-19-17(15-18)8-5-13-24-19/h1-3,5-8,11-13,15,20H,4,9-10,14H2,(H,25,30)(H,26,27)(H,28,29)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXUQDFLWOHEIZ-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=C(C=C2)N=CC=C3)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=C(C=C2)N=CC=C3)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701000977
Record name 5-Hydroxy-5-({1-oxo-3-phenyl-1-[(quinolin-6-yl)amino]propan-2-yl}imino)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701000977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Gpaaq

CAS RN

80115-54-4
Record name 6-(N-Glutarylphenylalanylamido)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080115544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-5-({1-oxo-3-phenyl-1-[(quinolin-6-yl)amino]propan-2-yl}imino)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701000977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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